![molecular formula C21H28O2 B14792983 (10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dydrogesterone is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is widely used in various medical treatments, particularly in gynecology and obstetrics. Dydrogesterone is known for its high selectivity for progesterone receptors and its minimal side effects compared to other progestogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through a series of chemical reactions. The process involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization .
Industrial Production Methods: The industrial synthesis of dydrogesterone typically involves the following steps:
Carbonyl Protection: Protecting the carbonyl group in progesterone.
Bromination: Adding bromine to the protected compound.
Debromination: Removing the bromine atoms.
Photochemical Reactions: Using light to induce ring-opening and ring-closing reactions.
Deprotection: Removing the protective groups.
Double-Bond Isomerization: Isomerizing the double bonds to obtain dydrogesterone
Analyse Chemischer Reaktionen
Types of Reactions: Dydrogesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and subsequent substitution reactions are used in the synthesis process.
Major Products: The primary product of these reactions is dydrogesterone itself, with intermediate compounds formed during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Dydrogesterone has a wide range of applications in scientific research and medicine:
Chemistry: Used as a model compound in studying progestogen synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in treating menstrual disorders, infertility, threatened miscarriage, endometriosis, and as part of hormone replacement therapy
Industry: Employed in the pharmaceutical industry for the production of various hormone-based medications
Wirkmechanismus
Dydrogesterone exerts its effects by binding to progesterone receptors in the uterus. This binding regulates the growth and shedding of the uterine lining, making it effective in treating menstrual disorders and preventing miscarriages. Unlike other progestogens, dydrogesterone does not inhibit ovulation and has minimal androgenic or estrogenic effects .
Vergleich Mit ähnlichen Verbindungen
Progesterone: The natural hormone that dydrogesterone mimics.
Medroxyprogesterone Acetate: Another synthetic progestogen with different pharmacological properties.
Norethisterone: A synthetic progestogen used in various contraceptives and hormone therapies
Uniqueness of Dydrogesterone: Dydrogesterone is unique due to its high selectivity for progesterone receptors and its minimal side effects. It does not exhibit significant androgenic, estrogenic, or glucocorticoid activities, making it a preferred choice for treating hormone-related conditions .
Eigenschaften
Molekularformel |
C21H28O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m1/s1 |
InChI-Schlüssel |
JGMOKGBVKVMRFX-GKKRWQMFSA-N |
Isomerische SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@@]34C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


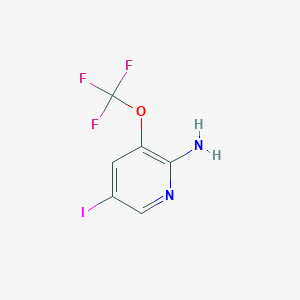
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
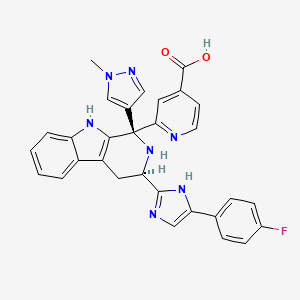
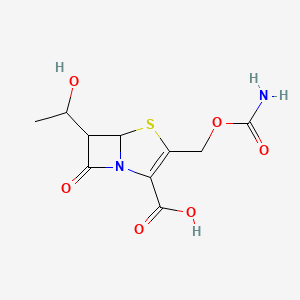
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
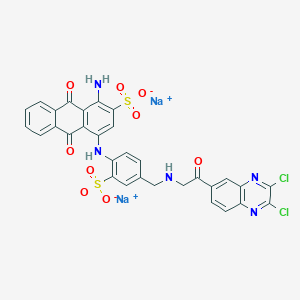
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
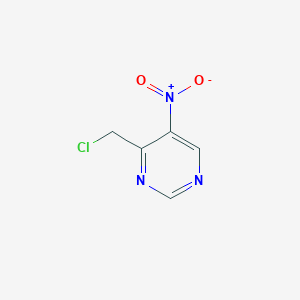
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)

![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
